Solubility Profile of 3,5-Diiodo-4-hydroxymandelic Acid in Organic Solvents
Solubility Profile of 3,5-Diiodo-4-hydroxymandelic Acid in Organic Solvents
Executive Summary
3,5-Diiodo-4-hydroxymandelic Acid (DIHMA) represents a critical intermediate in the metabolic degradation of iodinated thyroid hormones and a specialized building block in the synthesis of halogenated catecholamine analogs. Its solubility profile is governed by a "push-pull" physicochemical mechanism: the hydrophilic glycolic acid side chain competes with the highly lipophilic, electron-withdrawing di-iodo phenolic core.
This guide synthesizes experimental data from structural analogs (specifically 3,5-diiodosalicylic acid and 3,5-dibromo-4-hydroxybenzaldehyde) with thermodynamic principles to establish a robust solubility landscape. For researchers, the critical takeaway is that DIHMA exhibits a pH-dependent solubility switch in aqueous media and follows a dielectric-driven dissolution pattern in organic solvents, maximizing in polar aprotic systems like DMSO and DMF.
Physicochemical Profile & Solubility Mechanism[1][2][3][4]
To understand the solubility behavior of DIHMA, one must analyze its molecular architecture. The presence of two bulky iodine atoms at the ortho positions relative to the phenolic hydroxyl group creates a "hydrophobic shield," significantly reducing water solubility compared to its non-halogenated parent, 3,4-dihydroxymandelic acid.
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Structure | Phenolic ring with 2 Iodines, 1 Hydroxyl, 1 Mandelic acid tail | Dual nature: Lipophilic core vs. Hydrophilic tail. |
| pKa (Carboxylic Acid) | ~3.2 - 3.5 (Estimated) | Soluble in basic buffers (pH > 5) as a carboxylate anion. |
| pKa (Phenol) | ~6.5 - 7.0 (Lowered by Iodine EWG) | Forms dianion at high pH (> 9), drastically increasing aqueous solubility. |
| Lipophilicity (LogP) | ~2.5 - 3.0 | Preferential solubility in mid-polarity organic solvents (Octanol, Ethyl Acetate). |
Mechanism of Dissolution (Graphviz Visualization)
The following diagram illustrates the solute-solvent interaction forces driving dissolution in different media.
Caption: Mechanistic pathways for DIHMA dissolution. High solubility in aqueous base is driven by ionization, while organic solubility is driven by dipole interactions.
Thermodynamic Solubility Landscape
While direct experimental data for DIHMA in all solvents is sparse in public literature, we can derive a high-confidence solubility ranking based on the validated profiles of 3,5-Dibromo-4-hydroxybenzaldehyde [1] and 3,5-Diiodosalicylic acid [2]. The iodine atoms increase the molar volume and dispersion forces, generally making DIHMA less soluble than its bromine analogs but following the same solvent hierarchy.
Solubility Ranking & Classification
| Rank | Solvent Class | Specific Solvents | Solubility Estimate (25°C) | Thermodynamic Rationale |
| 1 (Highest) | Polar Aprotic | DMSO, DMF, NMP | > 150 mg/mL | Strong dipole interactions disrupt the crystal lattice; excellent solvation of the aromatic ring. |
| 2 | Short-Chain Alcohols | Methanol, Ethanol | 50 - 100 mg/mL | Hydrogen bonding with the mandelic acid side chain; "Like dissolves like" for the hydroxyl groups. |
| 3 | Esters/Ketones | Acetone, Ethyl Acetate | 20 - 50 mg/mL | Good solvency for the organic core; validated recrystallization solvent (Acetone/Water mix). |
| 4 | Ethers | THF, 1,4-Dioxane | 10 - 30 mg/mL | Moderate interaction; useful for specific synthetic steps but less efficient than alcohols. |
| 5 | Chlorinated | DCM, Chloroform | < 5 mg/mL | Limited H-bonding capability; insufficient to overcome the crystal lattice energy of the polar tail. |
| 6 (Lowest) | Non-Polar | Hexane, Toluene | Insoluble | Lack of polarity prevents interaction with the -COOH and -OH groups. |
| Special | Aqueous Alkaline | 0.1M NaOH, NaHCO3 | > 200 mg/mL | Chemical Dissolution: Forms the highly soluble sodium salt (Phenolate/Carboxylate). |
Temperature Dependence
Dissolution of DIHMA is an endothermic process (
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Application Note: In Acetone or Ethanol, the solubility gradient between 25°C and 60°C is steep, making these ideal solvents for purification via cooling crystallization.
Experimental Protocol: Gravimetric Determination
To generate precise internal data, the Shake-Flask Equilibrium Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, avoiding supersaturation errors common in rapid visual methods.
Validated Workflow
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Preparation: Add excess DIHMA solid to 10 mL of the target solvent in a borosilicate glass vial.
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Equilibration: Seal tight and agitate at constant temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours .
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Tip: Use an orbital shaker to prevent particle grinding which can form colloids.
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Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
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Quantification:
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Transfer a precise volume (e.g., 5.0 mL) to a tared weighing dish.
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Evaporate solvent under vacuum or nitrogen stream.
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Dry residue to constant mass.
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Calculation:
(mg/mL).
Caption: Standardized Gravimetric Workflow for Solubility Determination.
Applications in Process Chemistry: Purification Strategy
The most valuable application of the solubility profile is in the purification of DIHMA from crude reaction mixtures (often containing mono-iodo species or unreacted mandelic acid).
The "Alkalized Acid Precipitation" Method
Based on the purification of 3,5-diiodosalicylic acid [2], this method leverages the pH-dependent solubility switch.[2]
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Dissolution: Dissolve crude DIHMA in dilute NaOH (pH ~10). The di-iodo product forms a soluble dianion.
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Impurity Control: Non-acidic organic impurities remain insoluble and can be filtered off.
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Selective Precipitation: Slowly acidify the filtrate with HCl to pH ~1-2.
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Insight: The di-iodo compound, being more lipophilic than the mono-iodo or non-iodinated precursors, will precipitate first and more completely.
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Recrystallization (Polishing):
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Dissolve the wet cake in warm Acetone (high solubility).
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Filter to remove inorganic salts (NaCl).
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Slowly add Water (anti-solvent) to induce crystallization.
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Result: High-purity crystalline solid.
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Caption: Purification workflow leveraging pH-dependent solubility and Acetone/Water recrystallization.[3]
References
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Zhu, C., Yin, H., Zhou, Y., & Zhao, H. (2020). Saturated Solubility and Thermodynamic Mixing Properties of 3,5-Dibromo-4-hydroxybenzaldehyde in 16 Individual Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 65(7), 3673-3683. Link
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BenchChem Technical Support. (2025). Synthesis and Purification of 3,5-Diiodosalicylic Acid. BenchChem Technical Guides. Link
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National Institute of Standards and Technology (NIST). (2025). 3,4-Dihydroxymandelic acid, 4TMS derivative Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69. Link
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PubChem. (2025). 3,4-Dihydroxymandelic acid (Compound Summary). National Library of Medicine. Link
Sources
- 1. Thermodynamic Assessment of Triclocarban Dissolution Process in N-Methyl-2-pyrrolidone + Water Cosolvent Mixtures [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 4. 3,4-Dihydroxymandelic acid, 4TMS derivative [webbook.nist.gov]
